molecular formula C5HCl3NNaO B1324437 Sodium 3,5,6-trichloropyridin-2-olate CAS No. 37439-34-2

Sodium 3,5,6-trichloropyridin-2-olate

Cat. No. B1324437
CAS RN: 37439-34-2
M. Wt: 220.41 g/mol
InChI Key: JAWYJCBOOSFRKD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3,5,6-trichloropyridin-2-olate (STCP) is a compound with the molecular formula C5HCl3NNaO and a molecular weight of 220.41 g/mol . It is a necessary precursor compound for the production of chlorpyrifos and triclopyr, which are extensively used as a pesticide and herbicide, respectively .


Synthesis Analysis

While specific synthesis methods for STCP were not found in the search results, it is known that STCP is an intermediate in the production of chlorpyrifos .


Molecular Structure Analysis

The InChI code for STCP is 1S/C5H2Cl3NO.Na/c6-2-1-3(7)5(10)9-4(2)8;/h1H,(H,9,10);/q;+1/p-1 . Its canonical SMILES is C1=C(C(=NC(=C1Cl)Cl)[O-])Cl.[Na+] .


Physical And Chemical Properties Analysis

STCP is a solid at room temperature . It has a topological polar surface area of 36 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

Safety And Hazards

STCP is associated with certain hazards. It has been associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with STCP include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

sodium;3,5,6-trichloropyridin-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO.Na/c6-2-1-3(7)5(10)9-4(2)8;/h1H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWYJCBOOSFRKD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3NNaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027994
Record name Sodium 3,5,6-trichloropyridin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3,5,6-trichloropyridin-2-olate

CAS RN

37439-34-2
Record name 2(1H)-Pyridinone, 3,5,6-trichloro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 3,5,6-trichloropyridin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3,5,6-trichloropyridin-2-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 3,5,6-trichloropyridin-2-olate
Reactant of Route 2
Reactant of Route 2
Sodium 3,5,6-trichloropyridin-2-olate
Reactant of Route 3
Sodium 3,5,6-trichloropyridin-2-olate
Reactant of Route 4
Reactant of Route 4
Sodium 3,5,6-trichloropyridin-2-olate
Reactant of Route 5
Reactant of Route 5
Sodium 3,5,6-trichloropyridin-2-olate
Reactant of Route 6
Sodium 3,5,6-trichloropyridin-2-olate

Citations

For This Compound
9
Citations
H Zheng, YK Liu, DQ Xu, ZY Xu - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
In the title salt, C4H12N+·C5HCl3NO−, the non-H atoms of the cation are essentially coplanar. Intermolecular N—H⋯O hydrogen bonds link two cations and two anions into a …
Number of citations: 2 scripts.iucr.org
ZY Hu, H Zheng, DQ Xu - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
In the title salt, C6H16N+·C5HCl3NO−, the cation links to the anion, which is almost planar, through an N—H⋯O hydrogen bond. Intermolecular hydrogen bonds link two cations and …
Number of citations: 1 scripts.iucr.org
SR El‐Zemity, MEI Badawy… - Journal of the …, 2022 - Wiley Online Library
3,5,6‐Trichloropyridin‐2‐yl derivatives were synthesized and tested for antimicrobial activity. The chemical structures were inferred from the correct accurate spectroscopic and …
Number of citations: 2 onlinelibrary.wiley.com
DP McAdam, JH Skerritt - Australian Journal of Chemistry, 1993 - CSIRO Publishing
Synthesis of Organot hiophosphat e Antigens the Development of Specific Immunoassays for Page 1 Aust. J. Chem., 1993, 46, 959-967 Synthesis of Organot hiophosphat e Antigens …
Number of citations: 28 www.publish.csiro.au
S Yu, J Hua, B Zhao, N Xue, S Du, Y Wang - Available at SSRN 4605321 - papers.ssrn.com
TCP (3, 5, 6-trichloro-2-pyridinol), the main recalcitrant degradation product of chlorpyrifos, posed a high risk to human health and ecological systems. This study provided a …
Number of citations: 0 papers.ssrn.com
L Weishi, H Zechun, L Yuqiang, H Qifei, X Ya… - Journal of Cleaner …, 2021 - Elsevier
A large amount of waste salts (WS) produced during the production of pesticides has posed a great threat to enterprise production and human health. In the study, the regularity and …
Number of citations: 4 www.sciencedirect.com
KEES Esmaiel, SR El-Zemity… - Alexandria Journal of …, 2023 - journals.ekb.eg
Forty-two compounds were synthesized based on the structure-based design technique, thirty-four of them were a mimic to chloroacetamide herbicides group and eight compounds …
Number of citations: 4 journals.ekb.eg
AA Little, JW Albers - Handbook of clinical neurology, 2015 - Elsevier
Toxic neuropathy, although rare, is an important consideration in the setting of a known or suspected toxic exposure in the workplace or other environment. This chapter discusses the …
Number of citations: 21 www.sciencedirect.com
M Lotti, ML Bleecker - Occupational Neurology, 2015 - books.google.com
Toxic neuropathies, particularly those encountered in the workplace, represent relatively rare but important conditions. While toxic exposures from occupational, biologic, or …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.